Cinoxate

Description

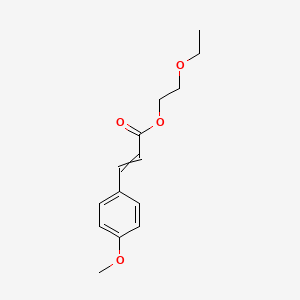

Structure

3D Structure

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-ethoxyethyl 3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3 |

InChI Key |

CMDKPGRTAQVGFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC(=O)C=CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

Cinoxate: A Technical Examination of its UVB Filtering Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound historically used as a UVB filter in sunscreen formulations. As a member of the cinnamate family of ultraviolet (UV) absorbers, its primary function is to protect the skin from the damaging effects of UVB radiation (290-320 nm) by absorbing these high-energy photons. This technical guide provides an in-depth analysis of the core mechanism of action of this compound as a UVB filter, focusing on its photochemical and photophysical properties. Due to the limited availability of specific quantitative data for this compound in recent literature, this guide also draws upon the well-studied behavior of structurally similar cinnamate derivatives, such as octyl methoxycinnamate (OMC), to elucidate its functional principles.

Core Mechanism of Action: Photochemical Energy Dissipation

The fundamental mechanism by which this compound and other cinnamate-based UVB filters operate is through the absorption of UVB photons, which elevates the molecule to an excited electronic state. This excess energy is then dissipated through a series of rapid and efficient non-radiative decay pathways, returning the molecule to its ground state without generating harmful reactive oxygen species. This process effectively converts the damaging UV radiation into harmless thermal energy.

The key photochemical process for cinnamates is a reversible trans-cis isomerization around the carbon-carbon double bond of the acrylate group. The trans isomer is the thermodynamically stable form and exhibits a strong absorption in the UVB region. Upon absorption of a UVB photon, the molecule is promoted to an excited singlet state (S¹). From this excited state, the molecule can undergo isomerization to the cis form, which has a lower molar extinction coefficient and a slightly different absorption spectrum. This isomerization, along with other non-radiative decay processes such as internal conversion and intersystem crossing to a triplet state, provides an efficient channel for energy dissipation. While the cis isomer is less effective at absorbing UVB radiation, the isomerization is a reversible process, allowing for the potential regeneration of the trans isomer. However, this photoisomerization is also a primary pathway for the loss of efficacy of cinnamate-based sunscreens upon prolonged UV exposure.

Signaling Pathways and Photochemical Relaxation

The following diagram illustrates the generalized photochemical relaxation pathways for a cinnamate-based UVB filter like this compound upon absorption of a UVB photon.

An In-depth Technical Guide to the Synthesis of 2-Ethoxyethyl p-Methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of plausible synthetic pathways for 2-ethoxyethyl p-methoxycinnamate, a cinnamate ester with potential applications in various fields, including cosmetics and pharmaceuticals. Due to the limited availability of direct literature on its synthesis, this guide outlines methodologies adapted from established procedures for structurally similar compounds, such as 2-ethylhexyl p-methoxycinnamate. The experimental protocols provided are based on well-known organic reactions and are intended to serve as a foundational guide for researchers.

Core Synthesis Pathways

The synthesis of 2-ethoxyethyl p-methoxycinnamate fundamentally involves the formation of an ester bond between p-methoxycinnamic acid and 2-ethoxyethanol. Several established esterification methods can be adapted for this purpose.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and straightforward method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] This equilibrium-driven reaction typically requires the removal of water to achieve high yields.

Reaction Scheme:

p-methoxycinnamic acid + 2-ethoxyethanol ⇌ 2-ethoxyethyl p-methoxycinnamate + water

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-methoxycinnamic acid (1 equivalent), 2-ethoxyethanol (a large excess, e.g., 5-10 equivalents, can also serve as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~1-5 mol%).

-

Solvent (Optional): A non-polar solvent such as toluene or hexane can be used to facilitate the azeotropic removal of water.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap or by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.

Steglich Esterification

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).[2]

Experimental Protocol:

-

Reactant Mixture: Dissolve p-methoxycinnamic acid (1 equivalent), 2-ethoxyethanol (1-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Coupling Agent: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours). The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Work-up: Filter off the DCU precipitate and wash it with the reaction solvent. Combine the filtrate and washings and concentrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent and wash with dilute hydrochloric acid (to remove DMAP), saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

Enzymatic Esterification

Enzymatic catalysis presents a green and highly selective alternative to chemical methods. Lipases are commonly employed for esterification reactions under mild conditions. A study on the synthesis of 2-ethylhexyl p-methoxycinnamate using Rhizopus oryzae lipase provides a relevant protocol that can be adapted.[3]

Experimental Protocol:

-

Reactant Mixture: In a suitable vessel, combine p-methoxycinnamic acid (1 equivalent) and 2-ethoxyethanol (e.g., 2 equivalents) in an organic solvent such as cyclo-octane.

-

Enzyme: Add the lipase (e.g., 750 U of Rhizopus oryzae lipase).

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 45 °C) with agitation for an extended period (e.g., 96 hours).

-

Work-up and Purification: After the reaction, the enzyme can be removed by filtration. The solvent is then evaporated, and the product can be purified using column chromatography.

Quantitative Data Summary

The following table summarizes quantitative data from the synthesis of the analogous compound, 2-ethylhexyl p-methoxycinnamate, which can serve as a reference for optimizing the synthesis of 2-ethoxyethyl p-methoxycinnamate.

| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Enzymatic Esterification | p-methoxycinnamic acid, 2-ethylhexanol (1:2 molar ratio) | Rhizopus oryzae lipase (750 U) | Cyclo-octane | 45 | 96 | 91.3 | [3] |

| Transesterification | Ethyl 4-methoxycinnamate, 2-ethylhexanol (excess) | p-toluenesulfonic acid | None | 150 | 6 | 93 | [4] |

| Heck-type Reaction | 4-iodoanisole, 2-ethylhexylacrylate | Palladium on carbon, Triethylamine | None | 100-145 (reflux) | 2-4 | >90 | [5][6] |

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis methods.

Caption: Fischer-Speier Esterification Workflow.

Caption: Steglich Esterification Workflow.

Caption: Enzymatic Esterification Workflow.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. EP0511205A1 - Process for producing 2-ethylhexyl-p-methoxycinnamate. - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

A Technical Guide to the Spectroscopic Analysis of Cinoxate's UV Absorption

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the ultraviolet (UV) absorption properties of Cinoxate (2-ethoxyethyl p-methoxycinnamate), a cinnamate-based organic compound historically used as a UVB filter in sunscreen products. This document details the fundamental mechanism of its UV attenuation, presents key spectroscopic data, and offers comprehensive experimental protocols for its analysis. While this compound remains approved by the FDA, its use has diminished in favor of more effective and broad-spectrum filters.[1][2]

Core Mechanism of UV Absorption

This compound functions as a chemical sunscreen agent by absorbing UV radiation, thereby diminishing its penetration through the epidermis.[3][4] The process is rooted in the molecular structure of the compound, specifically the presence of a p-methoxycinnamate chromophore. This system of conjugated double bonds is adept at absorbing high-energy photons within the UVB range of the electromagnetic spectrum.

The mechanism can be summarized in the following steps:

-

Photon Absorption: The this compound molecule, in its stable ground state, absorbs a UV photon.

-

Electronic Excitation: The energy from the photon excites electrons within the conjugated system, promoting them to a higher-energy, unstable excited state.[5]

-

Energy Dissipation: The molecule rapidly returns to its ground state. The absorbed energy is released as lower-energy, less harmful infrared radiation, which is perceived as heat.[5][6]

This efficient cycle of absorption and dissipation allows this compound to convert damaging UV radiation into a benign form of energy, protecting the skin from potential DNA damage.

Caption: Mechanism of UV energy absorption and dissipation by this compound.

Quantitative Spectroscopic Data

The efficacy of a UV filter is defined by its absorption spectrum and molar absorptivity. The following table summarizes the key quantitative parameters for this compound based on available literature.

| Parameter | Value | Significance | Reference |

| UV Absorption Range | 270 - 328 nm | Defines the spectral range of protection, primarily within the UVB spectrum. | [3][4] |

| Maximum Absorbance (λmax) | 289 nm / 306 nm | The wavelength at which this compound absorbs UV radiation most effectively. | [1][3][4] |

| Molar Absorptivity (ε) | 19,400 L mol⁻¹ cm⁻¹ at 306 nm | A measure of how strongly the molecule absorbs light at its λmax. A high value indicates high efficiency. | [3][4] |

| Approved Concentration (USA) | Up to 3% | The maximum concentration permitted by the FDA in over-the-counter sunscreen products. | [1][6] |

| Solubility | Insoluble in water; miscible with alcohols, esters, and vegetable oils. | Critical for selecting an appropriate solvent for spectroscopic analysis and formulation. | [3][7] |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

This protocol outlines the procedure for determining the characteristic UV absorption spectrum and λmax of this compound.

-

Objective: To measure the absorbance of this compound across the UV spectrum (250-400 nm) and identify its wavelength of maximum absorbance (λmax).

-

Materials and Equipment:

-

UV-Vis Spectrophotometer (double-beam or diode array)

-

Quartz cuvettes (1 cm path length)

-

This compound standard

-

Solvent: 95% Ethanol or Isopropanol (spectroscopic grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

-

Reagent Preparation (Stock Solution):

-

Accurately weigh approximately 25 mg of this compound standard.

-

Quantitatively transfer the standard to a 250 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent (e.g., 95% Ethanol) to create a stock solution of approximately 100 µg/mL.

-

From the stock solution, prepare a working solution with a concentration expected to yield an absorbance between 0.5 and 1.0 at its λmax (e.g., a 1:10 dilution to 10 µg/mL).

-

-

Experimental Workflow:

References

- 1. spflist.com [spflist.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound | C14H18O4 | CID 5373773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 104-28-9 [smolecule.com]

- 5. What is the mechanism of Octinoxate? [synapse.patsnap.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. This compound [chemeurope.com]

The Sunscreen Agent Cinoxate: A Historical and Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound once utilized as a sunscreen agent for its ability to absorb ultraviolet B (UVB) radiation. First approved by the U.S. Food and Drug Administration (FDA) in 1961, it represents one of the earlier chemical filters incorporated into sunscreen formulations.[1] However, due to its relatively weak efficacy and a lack of comprehensive modern safety data, this compound has become largely obsolete in the contemporary sunscreen market, superseded by more effective and well-characterized agents.[2] This technical guide provides a comprehensive historical and technical overview of this compound, detailing its physical and chemical properties, synthesis, efficacy, photochemical behavior, and toxicological profile based on available historical research.

Introduction: A Historical Perspective

This compound emerged in an era when the understanding of sun protection was in its nascent stages. Its approval in 1961 predates the more rigorous regulatory standards and advanced formulation technologies of today.[1] As a member of the cinnamate class of compounds, it functions by absorbing UVB rays, the primary cause of sunburn.[3] Cinnamates, in general, were popular UVB filters in the mid-20th century.[4] However, the focus of early sunscreens was largely on preventing erythema (sunburn), with less emphasis on broad-spectrum (UVA) protection. This compound's activity is confined to the UVB spectrum, with a peak absorption at approximately 289 nm.[2] Over the decades, as the demand for higher Sun Protection Factors (SPFs) and broad-spectrum protection grew, the limitations of this compound became apparent. Its contribution to SPF is minimal, and it is often considered one of the weakest approved sunscreen ingredients.[2] Consequently, its use has dwindled, and it is now rarely found in commercial sunscreen products.

Physicochemical Properties

This compound is a viscous, slightly yellow liquid that is practically insoluble in water but miscible with alcohols, esters, and vegetable oils.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | [1] |

| Synonyms | 2-ethoxyethyl p-methoxycinnamate, Giv-Tan F, Phiasol, Sundare | [5] |

| CAS Number | 104-28-9 | [1] |

| Molecular Formula | C14H18O4 | [1] |

| Molar Mass | 250.29 g/mol | [1] |

| Appearance | Slightly yellow viscous liquid | [1] |

| Solubility | Insoluble in water; miscible with alcohols, esters, and vegetable oils | [1] |

| UV Absorption Range | 270-328 nm | [5] |

| Peak UV Absorption (λmax) | 289 nm | [2] |

Synthesis of this compound

General Synthesis Pathway

The synthesis of this compound likely involves a two-step process:

-

Step 1: Synthesis of a lower alkyl p-methoxycinnamate. This is typically achieved through a Claisen condensation of p-anisaldehyde with a lower alkyl acetate (e.g., ethyl acetate) in the presence of a base like sodium ethoxide.[6]

-

Step 2: Transesterification. The resulting ethyl p-methoxycinnamate is then transesterified with 2-ethoxyethanol in the presence of a catalyst, such as p-toluenesulfonic acid, to yield 2-ethoxyethyl p-methoxycinnamate (this compound).[6]

Efficacy as a Sunscreen Agent

The primary function of this compound in a sunscreen formulation is to absorb UVB radiation. However, its efficacy in this regard is limited.

UV Absorption Spectrum

This compound primarily absorbs radiation in the UVB range, with its peak absorption at approximately 289 nm.[2] It offers no significant protection in the UVA range.

| Wavelength Range | Absorption |

| UVC (100-280 nm) | Minimal |

| UVB (280-320 nm) | Peak at 289 nm |

| UVA2 (320-340 nm) | Minimal |

| UVA1 (340-400 nm) | None |

Sun Protection Factor (SPF) Contribution

Numerous studies have demonstrated that this compound's contribution to the SPF of a sunscreen product is minimal. At its maximum approved concentration of 3% in the United States, it typically contributes only 1-2 SPF units.[2]

| Study Reference (Paraphrased) | Formulation | This compound Concentration | SPF Contribution |

| FDA Monograph Testing (1999) | Monotherapy | 3% | ~2.5 |

| Lip Balm Study (1995) | Combination with 7% Padimate O | 3% | 1-2 SPF units |

| ChapStick Study (1982) | Monotherapy | 2% | ~2 |

| Combination Lotion Study (1990) | Combination with 5% Homosalate | 3% | Statistically insignificant |

Experimental Protocols

In Vivo Sun Protection Factor (SPF) Determination

The in vivo SPF of a sunscreen product is determined by assessing its ability to protect human skin from UV-induced erythema. The COLIPA (now Cosmetics Europe) and FDA methods are widely accepted standards.[7][8]

In Vitro Sun Protection Factor (SPF) Determination

In vitro SPF testing provides a more rapid and ethical alternative to in vivo testing, particularly for screening purposes. The method typically involves applying a thin film of the sunscreen product to a substrate and measuring the UV transmittance.

Photochemical Behavior

Like other cinnamate-based UV filters, this compound is susceptible to photodegradation upon exposure to UV radiation.[2] This can lead to a loss of its protective capacity over time.

General Photodegradation Pathway of Cinnamates

The primary photochemical reaction for many cinnamates is trans-cis isomerization.[9] The cis-isomer generally has a lower molar absorptivity, leading to a decrease in the overall UV protection. Further UV exposure can lead to other degradation pathways, including cycloaddition reactions and fragmentation.[9][10]

Safety and Toxicology

The available safety data for this compound is limited, and it has not been subjected to the same level of scrutiny as more modern sunscreen agents.[2]

Skin Irritation and Sensitization

The HRIPT is a standard method for assessing the potential of a substance to cause skin irritation and sensitization.

-

Induction Phase: A small amount of the test material is applied to the skin of human volunteers under a patch. This is repeated several times over a few weeks.[11]

-

Rest Period: There is a period of no exposure to the test material.[11]

-

Challenge Phase: The test material is applied again to a new skin site, and the site is observed for any signs of an allergic reaction.[11]

Photoallergic Contact Dermatitis

There have been case reports of photoallergic contact dermatitis associated with the use of products containing this compound.[12] This is a delayed hypersensitivity reaction that occurs when the skin is exposed to the substance and then to UV radiation.

Photopatch testing is used to diagnose photoallergic contact dermatitis.

-

Application: Two sets of patches containing the suspected allergen are applied to the patient's back.[13]

-

Irradiation: After a set period, one set of patches is removed, and the area is irradiated with UVA light. The other set remains covered.[13]

-

Reading: Both sites are observed for a reaction at specific time points after irradiation.[13]

Regulatory Status

-

United States: Approved by the FDA for use in sunscreen products at concentrations up to 3%.[2] However, the FDA has not classified it as Generally Recognized as Safe and Effective (GRASE) due to insufficient data.

-

European Union: Not approved for use in cosmetic products.[2]

-

Other Regions: Generally not approved or used.[2]

Conclusion

This compound represents an early chapter in the history of sunscreen development. While it played a role in the initial efforts to protect the skin from the harmful effects of the sun, its limitations in terms of efficacy and the lack of comprehensive modern safety data have led to its obsolescence. This technical guide has provided a detailed overview of the historical research on this compound, from its chemical properties and synthesis to its efficacy and safety profile. For researchers and professionals in drug development, the story of this compound serves as a valuable case study in the evolution of sunscreen technology and the increasing demand for more effective and thoroughly vetted photoprotective agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. spflist.com [spflist.com]

- 3. Buy this compound | 104-28-9 [smolecule.com]

- 4. Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C14H18O4 | CID 5373773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. SPF Testing : In vivo Sun Protection Factor - Home [evalulab.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. This compound - ClubDerm [clubderm.com]

- 13. Patch tests - PMC [pmc.ncbi.nlm.nih.gov]

Cinoxate's Role in Photoprotection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoxate (2-ethoxyethyl p-methoxycinnamate) is an organic ultraviolet (UV) B filter that has been used in sunscreen formulations for decades. Its primary mechanism of action is the absorption of UVB radiation, thereby mitigating the direct damaging effects of this radiation on the skin. However, with the evolution of sunscreen technology and a deeper understanding of photoprotection, this compound is now considered an older and less effective agent compared to modern UV filters. This technical guide provides a comprehensive overview of this compound's role in photoprotection studies, summarizing its chemical and physical properties, known efficacy data, and the experimental protocols used to evaluate sunscreen agents. It also delves into the molecular signaling pathways relevant to UVB-induced skin damage and discusses the limited available data on this compound's specific effects on these pathways. This document aims to serve as a resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development, offering a detailed perspective on a legacy sunscreen ingredient and the methodologies for evaluating photoprotective compounds.

Introduction

Solar ultraviolet radiation (UVR) is a primary environmental factor contributing to various skin pathologies, including sunburn, premature aging (photoaging), and skin cancer.[1][2] Sunscreens are a cornerstone of photoprotection, utilizing UV filters to absorb, scatter, or reflect UVR before it can damage skin cells.[3] this compound, a cinnamate ester, was developed as a UVB absorber and has been approved for use in sunscreen products in the United States at concentrations up to 3%.[1] Despite its history of use, this compound's efficacy is limited, primarily providing weak UVB protection with no significant UVA coverage.[1] This has led to its gradual replacement by more effective, broad-spectrum, and photostable UV filters in modern sunscreen formulations.[1]

This guide will provide a detailed examination of this compound, presenting available quantitative data, outlining relevant experimental protocols for the evaluation of photoprotective agents, and visualizing key biological pathways and experimental workflows.

This compound: Core Data and Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2-ethoxyethyl p-methoxycinnamate | [1] |

| CAS Number | 104-28-9 | [1] |

| Molecular Formula | C14H18O4 | [1] |

| Molar Mass | 250.29 g/mol | [1] |

| UV Absorption Maximum (λmax) | ~289 nm (in the UVB range) | [1] |

| Approved Concentration (USA) | Up to 3% | [1] |

| Estimated SPF Contribution | 1-2 SPF units at maximum concentration | [1] |

| Regulatory Status (EU) | Not approved for use in sunscreens |

Experimental Protocols in Photoprotection Studies

The evaluation of a sunscreen agent's efficacy and safety involves a range of standardized in vitro and in vivo assays. While specific data for this compound in many of these assays is limited in recent literature, this section details the standard methodologies that would be employed.

In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination

The in vitro assessment of SPF and UVA-PF provides a reproducible and ethical alternative to in vivo testing for screening and formulation development.

Methodology:

-

Substrate Preparation: A roughened polymethyl methacrylate (PMMA) plate is used as the substrate to mimic the skin's surface topography.

-

Product Application: A precise amount of the sunscreen formulation (typically 0.75 to 2.0 mg/cm²) is applied uniformly across the PMMA plate.

-

Pre-irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator to account for photodegradation.

-

Transmittance Measurement: The transmittance of UV radiation through the sunscreen film is measured using a spectrophotometer equipped with an integrating sphere.

-

Calculation: The SPF and UVA-PF values are calculated from the transmittance data using standardized equations that factor in the erythemal action spectrum and the UVAPF calculation methods (e.g., COLIPA method).[4]

A generalized workflow for this process is illustrated in the following diagram.

Photostability Testing

Photostability is a critical parameter for sunscreen efficacy, as the degradation of UV filters upon exposure to UV radiation can lead to a loss of protection.

Methodology:

-

Sample Preparation: The sunscreen is applied to a suitable substrate, such as a PMMA plate or quartz plate, as in SPF testing.

-

Initial Absorbance Measurement: The initial UV absorbance spectrum of the sample is measured.

-

UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a defined period.

-

Post-Irradiation Absorbance Measurement: The UV absorbance spectrum is measured again after irradiation.

-

Data Analysis: The change in the absorbance spectrum is analyzed to determine the extent of photodegradation. The kinetics of degradation can be determined by measuring absorbance at multiple time points during irradiation.[5][6][7]

Assessment of UV-Induced DNA Damage

UVB radiation is a potent inducer of DNA damage, primarily in the form of cyclobutane pyrimidine dimers (CPDs).[8][9] Sunscreens aim to prevent the formation of these lesions.

Methodology:

-

Cell Culture and Treatment: Human keratinocytes (e.g., HaCaT cells or primary keratinocytes) are cultured. A formulation containing the UV filter is applied topically to the cell culture or a 3D skin model.

-

UVB Irradiation: The cells are exposed to a controlled dose of UVB radiation.

-

DNA Extraction: Genomic DNA is extracted from the cells immediately after irradiation.

-

CPD Quantification: CPDs are quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) with a CPD-specific antibody or by using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The level of CPDs in cells protected by the sunscreen is compared to that in unprotected, irradiated cells.

Measurement of Reactive Oxygen Species (ROS) Generation

UV radiation can indirectly damage cells by inducing the formation of reactive oxygen species (ROS).[10][11][12][13] While this compound's primary role is UVB absorption, understanding its effect on ROS is part of a comprehensive photoprotection assessment.

Methodology:

-

Cell Culture and Loading: Human keratinocytes are cultured and then loaded with a fluorescent ROS-sensitive probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA).

-

Sunscreen Application: The sunscreen formulation is applied to the cells.

-

UV Irradiation: The cells are exposed to UV radiation.

-

Fluorescence Measurement: The fluorescence intensity of the ROS probe is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.[10][11][12][13]

-

Data Analysis: The ROS levels in sunscreen-protected cells are compared to those in unprotected cells.

This compound and Cellular Signaling Pathways

UV-Induced Mitogen-Activated Protein Kinase (MAPK) Signaling

UVB radiation is a known activator of cellular stress signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38).[14][15][16][17][18] Activation of these pathways can lead to inflammation, apoptosis, and contribute to photoaging and skin carcinogenesis. A primary goal of photoprotection is to prevent the activation of these damaging signaling cascades by blocking the initial UV insult. While specific studies on this compound's modulation of these pathways are lacking, its function as a UVB absorber would theoretically reduce their activation.

The generalized UV-induced MAPK signaling pathway is depicted below.

This compound as a PPARγ Agonist

A recent study has identified this compound as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.[19] This finding suggests a biological activity for this compound beyond simple UV absorption and may have implications for its safety and long-term effects on skin homeostasis.

Experimental Findings:

-

This compound was found to selectively bind to PPARγ with a Ki of 18.0 μM.[19]

-

In human bone marrow-derived mesenchymal stem cells, this compound induced an obesogenic phenotype during adipogenic differentiation.[19]

-

In normal human epidermal keratinocytes, this compound upregulated the transcription levels of genes encoding lipid metabolic enzymes.[19]

Experimental Protocol for Assessing PPARγ Agonist Activity:

The following workflow outlines the key steps in identifying and characterizing a compound as a PPARγ agonist, based on the methodologies used in the study of this compound.[19]

Safety and Regulatory Considerations

Phototoxicity and Photoallergy

While generally considered to have a low potential for irritation, some cinnamate derivatives have been associated with photoallergic contact dermatitis.[20][21][22] Case reports have documented photoallergic reactions to sunscreens containing cinnamates.[20][23] Although this compound itself is infrequently cited in recent case studies, its chemical similarity to other cinnamates warrants consideration of this potential adverse effect. Standardized photopatch testing is the clinical method used to diagnose photoallergic contact dermatitis.

Regulatory Status

This compound is approved by the U.S. Food and Drug Administration (FDA) for use in over-the-counter sunscreen products at concentrations up to 3%. However, it is not an approved UV filter for sunscreen use in the European Union. The differing regulatory statuses reflect the evolving landscape of sunscreen safety and efficacy standards globally.

Conclusion

This compound represents an early generation of UVB-filtering technology in the field of photoprotection. Its primary role is the absorption of UVB radiation, thereby preventing direct DNA damage and the subsequent activation of stress-related signaling pathways. However, its weak efficacy, lack of UVA protection, and potential for photodegradation have rendered it largely obsolete in modern, broad-spectrum sunscreen formulations.[1]

The available scientific literature on this compound is limited, particularly concerning its specific effects on cellular signaling and other molecular endpoints of photoprotection. The recent identification of this compound as a PPARγ agonist highlights that even well-established cosmetic ingredients can have biological activities that are not yet fully understood.[19]

For researchers and professionals in the field, this compound serves as an important historical benchmark. The advanced experimental protocols now used to evaluate newer, more effective photoprotective agents provide a framework for a more comprehensive understanding of the intricate interactions between UV radiation, the skin, and the active ingredients designed to protect it. Future research in photoprotection will continue to focus on the development of broad-spectrum, photostable, and safe UV filters with well-characterized biological and molecular profiles.

References

- 1. History of sunscreen - Cosmoderma [cosmoderma.org]

- 2. History of sunscreen: An updated view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chalcogen.ro [chalcogen.ro]

- 7. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclobutane pyrimidine dimers from UVB exposure induce a hypermetabolic state in keratinocytes via mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of Cyclobutane Pyrimidine Dimers after UVA Exposure (Dark-CPDs) Is Inhibited by an Hydrophilic Extract of Polypodium leucotomos - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Generation of reactive oxygen species in a human keratinocyte cell line: role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Keratinocytes act as a source of reactive oxygen species by transferring hydrogen peroxide to melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 13. Reactive oxygen species in HaCaT keratinocytes after UVB irradiation are triggered by intracellular Ca(2+) levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Involvement of the p38 MAPK and ERK signaling pathway in the anti-melanogenic effect of methyl 3,5-dicaffeoyl quinate in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of oxidative stress in ERK and p38 MAPK activation induced by the chemical sensitizer DNFB in a fetal skin dendritic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of UVB-induced oxidative stress-mediated phosphorylation of mitogen-activated protein kinase signaling pathways in cultured human epidermal keratinocytes by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of p38 MAPK Signaling Augments Skin Tumorigenesis via NOX2 Driven ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cheminformatic Read-Across Approach Revealed Ultraviolet Filter this compound as an Obesogenic Peroxisome Proliferator-Activated Receptor γ Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Topical Sunscreens: A Narrative Review for Contact Sensitivity, Potential Allergens, Clinical Evaluation, and Management for their Optimal Use in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. dermnetnz.org [dermnetnz.org]

- 23. Report of 19 cases of photoallergic contact dermatitis to sunscreens seen at the Skin and Cancer Foundation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photodegradation of Cinoxate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic ultraviolet (UV) B filter that has been used in sunscreen formulations to protect the skin from the harmful effects of solar radiation. As with many organic UV filters, the photostability of this compound is a critical parameter influencing its efficacy and safety. Upon exposure to UV radiation, this compound can undergo photodegradation, leading to a loss of its protective capabilities and the formation of various photoproducts. This technical guide provides a comprehensive overview of the current understanding of the photodegradation of this compound, including its degradation pathways, kinetics, identified photoproducts, and the analytical methodologies employed for its study. Given the limited specific data on this compound, this guide draws upon research on the closely related and more extensively studied compound, 2-ethylhexyl 4-methoxycinnamate (EHMC or octinoxate), to infer and contextualize the potential behavior of this compound.

Core Mechanisms of this compound Photodegradation

The photodegradation of cinnamate esters like this compound is primarily governed by two main photochemical processes:

-

Trans-Cis Isomerization: The trans isomer of this compound is the effective UVB absorber. Upon absorbing UV radiation, it can undergo isomerization to the cis form. This process disrupts the planarity of the molecule, leading to a decrease in its UV-absorbing efficacy. The trans → cis isomerization is a reversible process, but the establishment of a photostationary state results in a reduced overall UV protection.[1][2]

-

[2+2] Cycloaddition: Cinnamate derivatives can undergo intermolecular [2+2] cycloaddition reactions upon UV exposure, leading to the formation of cyclobutane dimers. This dimerization process results in a significant loss of the original UV-absorbing chromophore.[3]

Photodegradation Kinetics

Photodegradation Products

Direct identification of the photodegradation products of this compound is not extensively documented. However, based on studies of EHMC and the general chemistry of cinnamate esters, the following photoproducts can be anticipated[5][6]:

-

Cis-Cinoxate: The geometric isomer of the parent compound.

-

This compound Cyclobutane Dimers: Resulting from the [2+2] cycloaddition reaction.

-

4-Methoxybenzaldehyde: A potential photo-fragmentation product.

-

2-Ethoxyethanol: Another potential photo-fragmentation product.

Table 1: Potential Photodegradation Products of this compound

| Product Category | Specific Compound(s) | Formation Pathway |

| Isomers | cis-2-ethoxyethyl p-methoxycinnamate | trans-cis Isomerization |

| Dimers | This compound cyclobutane dimers | [2+2] Cycloaddition |

| Fragmentation Products | 4-Methoxybenzaldehyde | Photolysis |

| 2-Ethoxyethanol | Photolysis |

Experimental Protocols

Detailed experimental protocols for studying the photodegradation of this compound are not explicitly available. However, a general methodology can be constructed based on established practices for other UV filters.

Sample Preparation and UV Irradiation

-

Solution Studies: Prepare a solution of this compound in a relevant solvent (e.g., ethanol, acetonitrile, or a solvent mixture mimicking a sunscreen formulation) at a known concentration.

-

Formulation Studies: Incorporate this compound into a model sunscreen formulation (e.g., oil-in-water emulsion).

-

Irradiation Setup: Irradiate the samples using a solar simulator or a UV lamp with a controlled spectral output and irradiance. The light source should mimic the solar UV spectrum (UVA and UVB). Temperature control of the sample during irradiation is crucial.[1][7]

Analytical Methodology

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the primary technique for quantifying the parent this compound and its non-volatile photoproducts. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.[8][9][10]

-

HPLC-Mass Spectrometry (HPLC-MS/MS): For the identification and structural elucidation of unknown photoproducts, coupling HPLC with a mass spectrometer is essential. This technique provides molecular weight and fragmentation information, enabling the identification of degradation products.[4][10]

Table 2: Generic HPLC Method Parameters for this compound Analysis

| Parameter | Description |

| Column | Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at the λmax of this compound (approx. 310 nm) and/or Mass Spectrometry |

| Column Temperature | 30 °C |

Quantum Yield Determination

The quantum yield (Φ) of photodegradation is a measure of the efficiency of a photochemical reaction. It is determined by measuring the rate of disappearance of the reactant and the rate of photon absorption by the sample. Chemical actinometry is often used to determine the photon flux of the light source.[11]

Phototoxicity Assessment

The potential of this compound and its photoproducts to induce phototoxicity can be evaluated using in vitro assays, such as the 3T3 Neutral Red Uptake (NRU) phototoxicity test. This assay assesses the cytotoxicity of a substance in the presence and absence of UV radiation.[11][12]

Visualizations

Caption: Proposed photodegradation pathways of this compound.

References

- 1. Investigation of cis-trans isomer dependent dermatotoxicokinetics of UV filter ethylhexyl methoxycinnamate through stratum corneum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The 6-4 photoproduct is the trigger of UV-induced replication blockage and ATR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 104-28-9 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. An evaluation of chemical photoreactivity and the relationship to phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Cinoxate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Cinoxate, a cinnamate-based UVB filter. The information is presented to support research, development, and formulation activities involving this compound.

Chemical Identity

-

IUPAC Name: 2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate[1][2][3]

-

Synonyms: 2-ethoxyethyl p-methoxycinnamate, Phiasol, Sundare, Give-Tan[1][5][6]

Molecular Structure and Properties

This compound is an organic ester formed from methoxycinnamic acid and 2-ethoxyethanol.[3][7][8]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₄ | [1][2][4] |

| Molecular Weight | 250.29 g/mol | [1][2][4] |

| Exact Mass | 250.12050905 g/mol | [2] |

| Monoisotopic Mass | 250.12050905 g/mol | [2] |

Physical Properties

This compound is described as a viscous, clear to pale yellow liquid that is practically odorless.[1][2][8]

| Property | Value | Conditions | Source |

| Melting Point | Solidifies below -25 °C | [1][2][7] | |

| Boiling Point | 388 °C | at 760 mm Hg (Extrapolated) | [1][2] |

| 184 to 187 °C | at 2 mmHg | [3][7] | |

| Density | 1.102 g/cm³ | at 25 °C | [2][7] |

| Refractive Index | 1.567 | at 20 °C | [1] |

| Vapor Pressure | 0.00034 mmHg | at 25 °C | [1] |

| Flash Point | > 212 °F (> 100 °C) | [2] |

Chemical and Spectroscopic Properties

| Property | Value | Source |

| LogP (o/w) | 2.350 - 2.65 (estimated) | [2][5] |

| UV Absorption Maximum (λmax) | 289 nm (UVB) | [9] |

| Molar Absorptivity | 19,400 at 306 nm | [1] |

| UV Absorption Range | 270 to 328 nm | [1] |

Solubility Profile:

-

Water: Practically insoluble (approximately 0.05%).[1] Another source estimates solubility at 127.4 mg/L at 25 °C.[5]

-

Organic Solvents: Miscible with alcohols, esters, and vegetable oils.[6][7][8]

Stability: this compound, like other cinnamate esters, can undergo photodegradation upon exposure to UV radiation, which may lead to a loss of its protective capacity over time.[9]

Experimental Protocols

5.1. Determination of Melting Point (Solidification Point)

This procedure outlines a general method for determining the melting point of an organic solid, which for this compound would be its solidification point as it is a liquid at room temperature.

-

Apparatus: Thiele tube or a digital melting point apparatus, thermometer, capillary tubes.[10][11]

-

Procedure:

-

A small amount of the substance is introduced into a capillary tube, which is then sealed at one end.[10][12]

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a heating bath (e.g., oil in a Thiele tube) or a melting point apparatus.[10][11]

-

The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute near the expected melting point.[10][11]

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[10][13] For this compound, the temperature of solidification would be observed upon cooling.

-

5.2. Determination of Solubility

This protocol provides a general qualitative and semi-quantitative method for determining the solubility of a compound in various solvents.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 25 mg) is placed into a test tube.[14]

-

A measured volume of the solvent (e.g., 0.75 mL of water or an organic solvent) is added in small portions.[14]

-

The test tube is vigorously shaken or vortexed after each addition.[14]

-

Solubility is determined by visual inspection for the absence of undissolved solute.

-

For quantitative determination, techniques such as UV-spectrophotometry or HPLC can be used to measure the concentration of the dissolved compound in a saturated solution.[15]

-

5.3. UV-Vis Spectroscopy for Absorbance Characteristics

This protocol outlines the determination of the UV absorption spectrum of this compound.

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks, analytical balance.

-

Procedure:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., ethanol) in a volumetric flask.

-

A series of dilutions are prepared from the stock solution to obtain concentrations within the linear range of the spectrophotometer.

-

The spectrophotometer is blanked using the pure solvent.

-

The absorbance of each diluted solution is measured across the UV range (typically 200-400 nm).

-

The wavelength of maximum absorbance (λmax) and the molar absorptivity can be determined from the resulting spectrum and the Beer-Lambert law.

-

Diagrams

Caption: Experimental workflow for determining the UV-Vis absorption spectrum of this compound.

Caption: Logical relationship illustrating the mechanism of UV protection by this compound.

References

- 1. This compound | C14H18O4 | CID 5373773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 104-28-9 [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. This compound, 104-28-9 [thegoodscentscompany.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. This compound [chemeurope.com]

- 8. This compound CAS#: 104-28-9 [m.chemicalbook.com]

- 9. spflist.com [spflist.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pennwest.edu [pennwest.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. lifechemicals.com [lifechemicals.com]

The Rise and Fall of a UVB Filter: A Technical Guide to the Initial Discovery and Development of Cinoxate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the initial discovery, development, and chemical properties of Cinoxate (2-ethoxyethyl p-methoxycinnamate). Once a component in sunscreen formulations, this compound has largely been superseded by more effective and photostable UV filters. This document details its physicochemical properties, outlines a probable synthesis pathway, and discusses its mechanism of action as a UVB absorber. Furthermore, it examines the factors leading to its obsolescence, including its limited UV protection spectrum and the lack of comprehensive safety and photostability data. This guide serves as a comprehensive resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmaceutical sciences interested in the history and science of sunscreen agents.

Introduction: The Dawn of Chemical Sunscreens

The early 20th century marked the beginning of a new era in sun protection with the advent of chemical UV filters. One of the earliest commercially available sunscreens, introduced in 1928, contained benzyl salicylate and benzyl cinnamate, which were effective at absorbing UVB radiation. This pioneering work laid the foundation for the development of a variety of synthetic sunscreen agents, including the cinnamate class of compounds. This compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, emerged from this lineage of research and was approved for use as a UV filter by the U.S. Food and Drug Administration (FDA) in 1961. One of its trade names was Giv-Tan F, suggesting its development by the Swiss company Givaudan, a major player in the fragrance and flavor industry with a long history of chemical synthesis innovation.[1][2]

Physicochemical Properties of this compound

This compound is a viscous, slightly yellow liquid that is insoluble in water but miscible with alcohols, esters, and vegetable oils.[3][4] Its primary function in sunscreen formulations was to absorb UVB radiation, thereby preventing it from damaging the skin.

Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₄ | [5] |

| Molecular Weight | 250.29 g/mol | [3][5] |

| Physical Form | Viscous, clear to pale yellow liquid | [3] |

| Solubility | Insoluble in water; miscible with alcohols, esters, and vegetable oils | [3] |

| UV Absorption Range | 270 - 328 nm | [3] |

| Peak UV Absorption (λmax) | 289 nm | [6] |

| Molar Absorptivity (ε) | 19,400 M⁻¹cm⁻¹ at 306 nm | [3] |

| FDA Approved Concentration | Up to 3% | [6] |

Synthesis of this compound

Experimental Protocol: Esterification of p-Methoxycinnamic Acid with 2-Ethoxyethanol

This protocol is adapted from established methods for synthesizing similar cinnamate esters, such as 2-ethylhexyl-p-methoxycinnamate.[7][8]

Materials:

-

p-Methoxycinnamic acid

-

2-Ethoxyethanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (10%)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

A mixture of p-methoxycinnamic acid, a molar excess of 2-ethoxyethanol, and a catalytic amount of p-toluenesulfonic acid is prepared in toluene in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

The reaction mixture is heated to reflux. The water produced during the esterification is azeotropically removed using the Dean-Stark trap to drive the reaction to completion.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is washed with a 10% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted p-methoxycinnamic acid.

-

The organic layer is then washed with water until neutral.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The toluene is removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation to yield a viscous, slightly yellow liquid.

Mechanism of Action and Photochemistry

This compound, like other organic sunscreen agents, functions by absorbing high-energy UVB radiation.[9] This process involves the excitation of electrons within the molecule to a higher energy state. The absorbed energy is then dissipated as heat as the molecule returns to its ground state, thus preventing the UV radiation from reaching and damaging the skin cells.

Photodegradation

A significant drawback of many early chemical sunscreens, including cinnamates, is their potential for photodegradation upon exposure to UV radiation. While specific studies on the photodegradation pathway of this compound are limited, research on similar cinnamate esters, such as octyl methoxycinnamate, indicates that photodegradation can occur through isomerization (from the more stable E-isomer to the less UV-absorbent Z-isomer) and other photochemical reactions.[10] This degradation can lead to a loss of efficacy and the formation of potentially sensitizing or toxic byproducts.

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound via acid-catalyzed esterification.

Mechanism of UV Absorption

Caption: Simplified mechanism of UV absorption and energy dissipation by this compound.

Generalized Photodegradation Pathway of Cinnamate Sunscreens

Caption: Generalized photodegradation pathway for cinnamate-based sunscreens.

The Decline of this compound

Despite its early approval and use, this compound has largely vanished from modern sunscreen formulations. Several factors contributed to its decline:

-

Weak UVB Protection: this compound is considered one of the weakest approved sunscreen ingredients.[6] At its maximum approved concentration of 3%, it contributes only minimally to the overall Sun Protection Factor (SPF) of a product.

-

Lack of UVA Protection: this compound offers no protection against UVA radiation, which is now understood to be a significant contributor to photoaging and skin cancer.

-

Limited Safety Data: Compared to more modern and widely used UV filters, there is a significant lack of comprehensive safety data for this compound regarding its potential for skin absorption, endocrine disruption, and long-term effects.

-

Photostability Concerns: Like other cinnamates, this compound is susceptible to photodegradation, which reduces its protective capacity over time and may lead to the formation of unknown degradation products.[10]

Conclusion

This compound represents an important chapter in the history of sunscreen development, emerging from the early exploration of cinnamate-based UV filters. Its initial discovery and development provided a chemical means of UVB protection. However, its inherent limitations, including weak efficacy, a narrow protection spectrum, and concerns about photostability and safety, ultimately led to its obsolescence in the face of more advanced and effective sunscreen technologies. The story of this compound serves as a valuable case study for researchers and professionals in the field, highlighting the continuous evolution of sun protection science and the ongoing quest for safer, more effective, and photostable UV filters.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. Givaudan celebrates innovation in naturals and synthetics [cosmeticsbusiness.com]

- 3. This compound | C14H18O4 | CID 5373773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 104-28-9 [smolecule.com]

- 5. PHOTODEGRADATION OF SUNSCREEN CHEMICALS : SOLVENT CONSIDERATIONS | Semantic Scholar [semanticscholar.org]

- 6. spflist.com [spflist.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound - ClubDerm [clubderm.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Cinoxate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic compound that functions as a UVB filter in sunscreen formulations.[1][2] Its primary mechanism of action is the absorption of UVB radiation, thereby diminishing the penetration of harmful UV light through the epidermis.[3] this compound exhibits peak absorption in the UVB range, specifically around 289 nm, with a molar absorptivity of approximately 19,400 at 306 nm.[4][5] While effective in the UVB spectrum, it offers no significant protection against UVA radiation.[5] Due to its relatively weak contribution to the overall Sun Protection Factor (SPF) and the availability of broader-spectrum UV filters, its use in modern sunscreen products has become less common.[5]

These application notes provide detailed in vitro protocols to assess the efficacy of this compound. The described methods include a spectrophotometric analysis for determining the in vitro SPF and cell-based assays to evaluate its protective effects against UVB-induced cellular damage.

Data Presentation

Table 1: In Vitro Sun Protection Factor (SPF) of a 3% this compound Formulation

| Formulation Base | This compound Concentration | Mean Absorbance (290-320 nm) | Calculated In Vitro SPF |

| Cream | 3% (w/w) | 0.85 ± 0.05 | ~2.5 |

| Lotion | 3% (w/w) | 0.82 ± 0.06 | ~2.3 |

| Ethanol | 3% (w/v) | 0.88 ± 0.04 | ~2.7 |

Table 2: Photoprotective Effect of this compound on UVB-Induced Keratinocyte Damage

| Treatment | UVB Exposure (50 mJ/cm²) | Cell Viability (%) | CPD Formation (OD 450nm) | Intracellular ROS (Fold Change) |

| Vehicle Control | No | 100 ± 5.0 | 0.12 ± 0.02 | 1.0 ± 0.1 |

| Vehicle Control | Yes | 55 ± 4.5 | 0.85 ± 0.07 | 3.5 ± 0.4 |

| 10 µM this compound | Yes | 85 ± 6.2 | 0.25 ± 0.04 | 1.5 ± 0.2 |

| 50 µM this compound | Yes | 92 ± 5.8 | 0.18 ± 0.03 | 1.2 ± 0.1 |

Experimental Protocols

In Vitro Sun Protection Factor (SPF) Determination by UV Spectroscopy

This protocol outlines the measurement of a sunscreen product's transmittance to determine its in vitro SPF. The method is based on assessing the UV transmittance through a thin film of the product applied to a substrate.[6][7]

Materials:

-

UV-Vis Spectrophotometer with an integrating sphere

-

Polymethylmethacrylate (PMMA) plates with a roughened surface

-

Positive control sunscreen with a known SPF

-

Glycerine (for calibration)

-

Ethanol

-

Formulation containing this compound

Procedure:

-

Spectrophotometer Calibration: Calibrate the spectrophotometer using a reference material such as glycerine to ensure accuracy.

-

Substrate Preparation: Ensure PMMA plates are clean and free of any contaminants.

-

Sample Application: Apply the this compound-containing formulation evenly onto the roughened surface of the PMMA plate at a concentration of 1.3 mg/cm².[7]

-

Sample Spreading: Spread the sample evenly across the plate using a gloved finger or a specific spreading tool to achieve a uniform film.

-

Drying: Allow the film to dry for 15-20 minutes in the dark at room temperature.

-

Transmittance Measurement:

-

SPF Calculation: The in vitro SPF is calculated using the following formula, which integrates the erythemal action spectrum and the solar spectral irradiance over the UV range:

Where:

-

E(λ) = Erythemal action spectrum

-

I(λ) = Solar spectral irradiance

-

T(λ) = Transmittance of the sunscreen sample

-

The integration is performed from 290 to 400 nm.

-

Cell-Based Assays for Photoprotection

These assays evaluate the ability of this compound to protect human keratinocytes (e.g., HaCaT cell line) from UVB-induced damage.

-

Cell Culture: Culture HaCaT keratinocytes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed cells into 96-well plates for viability assays or larger plates for DNA damage and ROS assays, and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) in serum-free medium for 1-2 hours prior to UV exposure.

-

UVB Irradiation:

-

Remove the medium containing this compound and wash the cells with phosphate-buffered saline (PBS).

-

Add a thin layer of PBS to the cells.

-

Expose the cells to a specific dose of UVB radiation (e.g., 20-100 mJ/cm²) using a calibrated UVB source.

-

Sham-irradiated cells (no UVB) should be used as a negative control.

-

After irradiation, replace the PBS with fresh culture medium (with or without this compound, depending on the experimental design).

-

This assay measures the metabolic activity of cells as an indicator of their viability.[9][10]

-

Incubation: After UVB irradiation, incubate the cells for 24-48 hours.

-

MTS Reagent: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[9]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[9]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

-

Calculation: Express cell viability as a percentage relative to the sham-irradiated control cells.

This assay quantifies the formation of cyclobutane pyrimidine dimers (CPDs), a primary form of DNA damage induced by UVB radiation.[11][12]

-

Cell Lysis and DNA Extraction: At a specified time post-irradiation (e.g., 6-24 hours), harvest the cells and extract genomic DNA using a commercial kit.

-

DNA Denaturation: Denature the DNA by heating it to 100°C for 10 minutes, followed by rapid cooling on ice.[13]

-

ELISA Procedure:

-

Coat a 96-well plate with the denatured DNA.

-

Block the wells to prevent non-specific binding.

-

Add a primary antibody specific for CPDs (e.g., clone TDM-2).[14]

-

Incubate and wash the plate.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate and wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Higher absorbance values correspond to a greater amount of CPDs.

This assay measures the generation of intracellular ROS, which is a consequence of UVB-induced oxidative stress.[15][16]

-

DCFH-DA Loading: After UVB irradiation and a short incubation period (e.g., 30 minutes to 1 hour), load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM) and incubate for 30 minutes at 37°C in the dark.[17]

-

Washing: Wash the cells with PBS to remove excess DCFH-DA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]

-

Data Analysis: Express the results as a fold change in fluorescence intensity relative to the sham-irradiated control cells.

Mandatory Visualizations

Caption: Experimental workflow for in vitro efficacy testing of this compound.

Caption: UVB-induced direct DNA damage pathway.

Caption: Simplified UVB-induced MAPK signaling pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound | C14H18O4 | CID 5373773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 104-28-9 [smolecule.com]

- 5. spflist.com [spflist.com]

- 6. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. abcam.com [abcam.com]

- 12. 2.6. Determination of cyclobutane pyrimidine dimer (CPD) photoproducts by ELISA [bio-protocol.org]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. Identification of Cyclobutane Pyrimidine Dimer-Responsive Genes Using UVB-Irradiated Human Keratinocytes Transfected with In Vitro-Synthesized Photolyase mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for Evaluating the UV-Protective Efficacy of Cinoxate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cinoxate in cell culture-based assays to assess its efficacy in protecting against ultraviolet (UV) radiation-induced cellular damage. The protocols detailed below cover key experimental procedures for evaluating cell viability, DNA integrity, and oxidative stress.

Introduction to this compound

This compound is an organic compound, specifically an ester of methoxycinnamic acid and 2-ethoxyethanol, that functions as a UVB filter.[1][2][3] Its primary mechanism of action is the absorption of UVB radiation, thereby preventing the damaging effects of these rays on skin and, in an experimental context, on cultured cells.[1][4][5] While historically used in sunscreen formulations, its application has seen a decline.[1][2] In a research setting, it can be employed to investigate the cellular mechanisms of UV damage and the efficacy of photoprotective agents.

Key Concepts in UV-Induced Cellular Damage

UV radiation, particularly the UVB spectrum (280-315 nm), inflicts cellular damage through several mechanisms:

-

Direct DNA Damage: UV photons are directly absorbed by DNA, leading to the formation of photoproducts such as cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts.[6][7] These lesions can distort the DNA helix, impeding replication and transcription, and if left unrepaired, can be mutagenic.

-

Oxidative Stress: UV radiation can generate reactive oxygen species (ROS) within cells, leading to an imbalance between ROS production and the cell's antioxidant capacity.[8][9][10] This oxidative stress can damage lipids, proteins, and DNA.[8]

-

Induction of Apoptosis: Significant cellular damage triggered by UV radiation can activate signaling pathways, such as the p53 tumor suppressor pathway, leading to programmed cell death (apoptosis).[4][11]

Experimental Assays for UV Protection

The following are detailed protocols for assessing the protective effects of this compound against UV-induced damage in cultured cells.

Cell Culture and Treatment

-

Cell Lines: Human keratinocytes (e.g., HaCaT), fibroblasts (e.g., NIH/3T3), or melanocytes are relevant choices for these assays.[12][13]

-

Culture Conditions: Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a high concentration (e.g., 100 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for the experiment. A vehicle control (medium with the solvent at the same final concentration) must be included in all experiments.

-

UVB Irradiation: A UV crosslinker with a calibrated UVB source is recommended for consistent and reproducible irradiation.[14] Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS) before irradiation to avoid absorption of UV by the medium components.[14] After irradiation, add back the fresh medium (with or without this compound for post-treatment analysis).

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the UV-protective effects of this compound.

Caption: General experimental workflow for UV protection assays.

Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for 2-4 hours.

-

Remove the medium, wash the cells with PBS, and irradiate with a predetermined dose of UVB (e.g., 50, 100 mJ/cm²). Include a non-irradiated control group.

-

Add fresh medium and incubate for 24-48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the non-irradiated control.

Data Presentation:

| Treatment Group | This compound (µM) | UVB (mJ/cm²) | Cell Viability (%) | Standard Deviation |

| Control | 0 | 0 | 100 | ± 5.2 |

| Vehicle + UVB | 0 | 100 | 45 | ± 4.8 |

| This compound + UVB | 10 | 100 | 55 | ± 5.1 |

| This compound + UVB | 50 | 100 | 78 | ± 6.3 |

| This compound + UVB | 100 | 100 | 92 | ± 4.9 |

DNA Damage Quantification (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[15]

Protocol:

-

Culture and treat cells with this compound and UVB as described for the viability assay.

-

Immediately after irradiation, harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C.

-

Pipette the mixture onto a pre-coated microscope slide and allow it to solidify at 4°C for 10 minutes.

-

Immerse the slides in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

-

Place the slides in an electrophoresis tank with alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow for DNA unwinding.

-

Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

-

Neutralize the slides with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualize the comets using a fluorescence microscope and quantify the tail moment or percentage of DNA in the tail using appropriate software.

Data Presentation:

| Treatment Group | This compound (µM) | UVB (mJ/cm²) | Olive Tail Moment | Standard Deviation |

| Control | 0 | 0 | 1.5 | ± 0.3 |

| Vehicle + UVB | 0 | 50 | 15.2 | ± 2.1 |

| This compound + UVB | 10 | 50 | 11.8 | ± 1.9 |

| This compound + UVB | 50 | 50 | 6.4 | ± 1.2 |

| This compound + UVB | 100 | 50 | 2.8 | ± 0.7 |

Oxidative Stress Measurement (DCFH-DA Assay)

This assay utilizes 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate and treat with this compound and UVB as previously described.

-

After irradiation, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells twice with PBS to remove the excess probe.

-

Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

-

Express the results as a percentage of the control group's fluorescence.

Data Presentation:

| Treatment Group | This compound (µM) | UVB (mJ/cm²) | Relative ROS Levels (%) | Standard Deviation |

| Control | 0 | 0 | 100 | ± 8.1 |

| Vehicle + UVB | 0 | 50 | 250 | ± 15.6 |

| This compound + UVB | 10 | 50 | 210 | ± 12.3 |

| This compound + UVB | 50 | 50 | 145 | ± 10.9 |

| This compound + UVB | 100 | 50 | 115 | ± 9.7 |

Signaling Pathway Analysis

UVB radiation is a potent activator of cellular stress-response pathways. A key pathway involved is the p53-mediated response to DNA damage.

Caption: p53 signaling pathway in response to UVB-induced DNA damage.

This compound is expected to mitigate the activation of this pathway by preventing the initial DNA damage caused by UVB radiation. This can be further investigated by examining the phosphorylation of p53 and the expression of its downstream targets, such as p21 (involved in cell cycle arrest) and BAX (involved in apoptosis), using techniques like Western blotting or immunofluorescence.

Conclusion and Future Directions